(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane (1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20388328
InChI: InChI=1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3/t8-,10+/m0/s1
SMILES:
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol

(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane

CAS No.:

Cat. No.: VC20388328

Molecular Formula: C10H19N

Molecular Weight: 153.26 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane -

Specification

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
IUPAC Name (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3/t8-,10+/m0/s1
Standard InChI Key XHOIXELAUYAUPH-WCBMZHEXSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1)C(NC2)(C)C
Canonical SMILES CC1(C2CCC(C2)(CN1)C)C

Introduction

Structural Characterization

Molecular Architecture

The core structure of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane consists of a bicyclic system comprising a seven-membered ring fused with a three-membered ring. The nitrogen atom occupies position 3, while methyl groups are located at positions 1, 4, and 4, with the latter two forming a geminal dimethyl configuration. The stereochemistry at positions 1 and 5 is defined as R and S, respectively, conferring chirality to the molecule .

The IUPAC name, (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane, reflects its bicyclic framework and substituent positions. Key structural descriptors include:

PropertyValueSource
Molecular formulaC₁₀H₁₉N
Molecular weight153.26 g/mol
CAS Registry Number651341-79-6 (base)
2031242-74-5 (hydrochloride)
InChIKeyFRAKHUZTNLUGPB-WPRPVWTQSA-N
SMILESC[C@]12CC@HNC2

Stereochemical Considerations

The (1R,5S) configuration imposes a specific three-dimensional arrangement, critical for interactions in chiral environments. Computational models derived from PubChem data illustrate a boat-like conformation for the bicyclo[3.2.1]octane system, with the nitrogen atom positioned equatorially . This geometry influences the compound’s reactivity and binding affinity in biological systems.

Synthesis and Derivatives

Structural Analogues

A closely related compound, (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane (CAS 465-49-6), shares the same molecular formula but differs in methyl group placement. Comparative analysis reveals that the 1,4,4-trimethyl variant exhibits greater steric hindrance around the nitrogen atom, potentially altering its physicochemical and pharmacological properties .

Physicochemical Properties

Solubility and Partitioning

The free base is likely lipophilic due to its hydrocarbon-rich structure, with calculated log P values (PubChem) indicating moderate hydrophobicity. Protonation of the amine group in the hydrochloride form enhances water solubility, making it suitable for aqueous formulations .

Chemical Reactivity

Acid-Base Behavior

The tertiary amine group (pKₐ ~9–10) can undergo protonation in acidic environments, forming water-soluble salts. This property is exploited in pharmaceutical formulations to improve bioavailability .

Applications and Biological Relevance

Pharmaceutical Intermediates

Azabicyclo compounds are prized in drug discovery for their ability to mimic bioactive conformations. The rigid scaffold of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane may serve as a core structure for neuromodulators or enzyme inhibitors, though specific biological data remain unpublished .

Agrochemistry

The compound’s lipophilicity and stability suggest potential as a precursor for herbicides or insecticides, leveraging its ability to penetrate waxy cuticles .

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